molecular formula C11H16FNO B14595336 2-[(Diethylamino)methyl]-4-fluorophenol CAS No. 60460-58-4

2-[(Diethylamino)methyl]-4-fluorophenol

Cat. No.: B14595336
CAS No.: 60460-58-4
M. Wt: 197.25 g/mol
InChI Key: SZUAYIXJGDMIQY-UHFFFAOYSA-N
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Description

2-[(Diethylamino)methyl]-4-fluorophenol is a phenolic derivative featuring a diethylamino group (-N(CH₂CH₃)₂) attached via a methylene bridge at the ortho position of a 4-fluorophenol scaffold.

Properties

CAS No.

60460-58-4

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

IUPAC Name

2-(diethylaminomethyl)-4-fluorophenol

InChI

InChI=1S/C11H16FNO/c1-3-13(4-2)8-9-7-10(12)5-6-11(9)14/h5-7,14H,3-4,8H2,1-2H3

InChI Key

SZUAYIXJGDMIQY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Diethylamino)methyl]-4-fluorophenol typically involves the reaction of 4-fluorophenol with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The process may also involve the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Diethylamino)methyl]-4-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The fluorine atom in the phenol ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the phenol ring .

Scientific Research Applications

2-[(Diethylamino)methyl]-4-fluorophenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(Diethylamino)methyl]-4-fluorophenol involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological macromolecules, altering their function and activity. The fluorophenol moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Key Characteristics (Inferred from Analogous Compounds):

  • Molecular Formula: Likely C₁₁H₁₅FNO (based on substitution patterns of similar compounds).
  • Molecular Weight : ~195.24 g/mol (calculated).
  • Physicochemical Properties: Predicted boiling point and density may align with ethylamino analogs (e.g., 254.0±25.0 °C and 1.126±0.06 g/cm³ for the ethylamino variant) .
  • Applications: Potential use in biochemical research or as a precursor for fluorescent probes, inferred from structurally related Schiff bases and benzimidazoles .

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

The table below highlights critical differences between 2-[(Diethylamino)methyl]-4-fluorophenol and selected analogs:

Compound Name Structure Molecular Formula Molecular Weight Key Properties/Applications
2-[(Ethylamino)methyl]-4-fluorophenol Ethylamino (-NHCH₂CH₃) at ortho, 4-fluorophenol C₉H₁₂FNO 169.2 Predicted boiling point: 254°C; used as a biochemical reagent .
2-[[(4-(Dimethylamino)phenyl)imino]methyl]-4-fluorophenol (C2) Schiff base with dimethylamino-phenylimino group C₁₅H₁₆FN₃O 273.31 Exhibits aggregation-induced emission (AIE) and ESIPT effects; ΦF = 55.7% (fluorescence) .
Etometazen (5-Methyl etodesnitazene) Benzimidazole core with diethylaminoethyl and ethoxybenzyl groups C₂₄H₃₀N₄O 406.53 Opioid receptor activity; pharmacological research .
4-{[(4-Fluorophenyl)imino]methyl}-2-methoxyphenol Methoxy and fluorophenylimino substituents on phenol C₁₄H₁₂FNO₂ 245.25 Potential use in organic electronics; structural analog for fluorescence studies .

Key Findings from Comparative Studies

Substituent Effects on Fluorescence: The Schiff base C2 demonstrates enhanced fluorescence quantum yield (55.7%) compared to simpler phenolic derivatives due to intramolecular charge transfer (ICT) and ESIPT mechanisms . Diethylamino groups in etometazen contribute to lipophilicity, enhancing blood-brain barrier penetration for CNS-targeted applications .

Electronic and Solubility Profiles: Ethylamino/diethylamino groups increase basicity and solubility in polar solvents. For example, 2-[(Ethylamino)methyl]-4-fluorophenol is water-miscible under acidic conditions . Methoxy and nitro substituents (e.g., in C3 from ) redshift emission wavelengths but reduce solubility .

Toxicological Considerations: Limited toxicology data exist for amino-methylphenol derivatives. General safety protocols (e.g., eye/skin flushing, medical consultation) are recommended, as seen in 4-amino-2-phenylphenol handling guidelines .

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